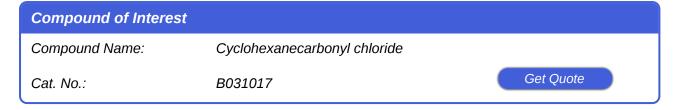


Mass Spectrometry Analysis of Cyclohexanecarbonyl Chloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **cyclohexanecarbonyl chloride** using mass spectrometry. **Cyclohexanecarbonyl chloride** is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its behavior under mass spectrometric conditions is crucial for reaction monitoring, quality control, and impurity profiling. This document outlines the characteristic fragmentation patterns, provides a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and presents the data in a clear and accessible format.

Physicochemical Properties

Cyclohexanecarbonyl chloride (C7H11ClO) is a colorless to pale yellow liquid with a molecular weight of 146.61 g/mol .[2] It is reactive, particularly towards nucleophiles, and is sensitive to moisture.[1][3]



Property	Value	
Molecular Formula	C7H11ClO[2]	
Molecular Weight	146.61 g/mol [2]	
Boiling Point	184 °C[4]	
Density	1.096 g/mL at 25 °C[4]	
Refractive Index	n20/D 1.469[4]	

Mass Spectrometry Data and Fragmentation Analysis

Under electron ionization (EI), **cyclohexanecarbonyl chloride** undergoes characteristic fragmentation, providing a unique mass spectral fingerprint. The molecular ion peak is often of low abundance.[5] The fragmentation is dominated by the loss of the chlorine atom, the carbonyl chloride group, and rearrangements of the cyclohexane ring.[5]

Tabulated Mass Spectrum Data

The following table summarizes the major ions observed in the electron ionization mass spectrum of **cyclohexanecarbonyl chloride**.



m/z	Proposed Fragment	Interpretation
146/148	[C6H11COCI]+•	Molecular Ion (M+•) - Low abundance, showing the characteristic 3:1 isotopic pattern for chlorine.[5]
111	[C6H11CO]+	Acylium ion formed by the loss of a chlorine radical ([M-Cl]+). [5]
83	[C6H11]+	Cyclohexyl cation, resulting from the loss of the entire carbonyl chloride group ([M-COCI]+).[5]
81	Further fragmentation product.	_
67	Further fragmentation product.	
55	[C4H7]+	Base Peak - A stable C4H7+ ion formed after ring cleavage and rearrangement.[5]
41	Further fragmentation product.	

Fragmentation Pathway

The fragmentation of **cyclohexanecarbonyl chloride** is initiated by the ionization of the molecule, followed by a series of cleavage and rearrangement reactions. The primary fragmentation steps are the loss of the chlorine radical to form a stable acylium ion and the subsequent loss of carbon monoxide.



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Caption: Fragmentation pathway of **cyclohexanecarbonyl chloride** under electron ionization.



Experimental Protocol for GC-MS Analysis

The following protocol provides a general framework for the analysis of **cyclohexanecarbonyl chloride** by GC-MS. Due to the reactive nature of acyl chlorides, it is crucial to use anhydrous solvents and avoid exposure to moisture.

Sample Preparation

- Solvent Selection: Use a dry, inert, and volatile organic solvent such as dichloromethane or hexane.
- Standard Preparation: Prepare a stock solution of cyclohexanecarbonyl chloride in the chosen solvent at a concentration of approximately 1 mg/mL.
- Working Solutions: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 μg/mL).
- Sample Handling: Handle samples in a fume hood using appropriate personal protective equipment. Ensure all glassware is thoroughly dried to prevent hydrolysis of the analyte.

Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC System (or equivalent).
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is suitable for this analysis.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector:
 - Mode: Splitless.
 - Temperature: 250 °C.
 - Injection Volume: 1 μL.



Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Final hold: 5 minutes at 280 °C.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 35-200.

Data Analysis

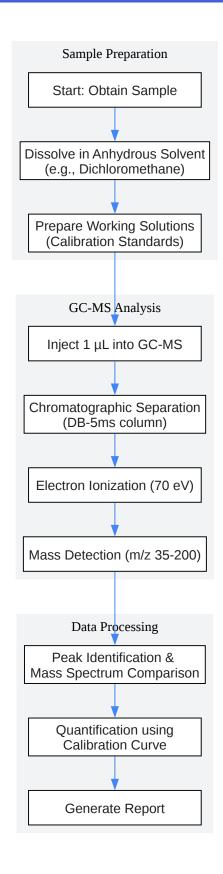
 Peak Identification: Identify the peak corresponding to cyclohexanecarbonyl chloride based on its retention time.

- Mass Spectrum Confirmation: Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., NIST library).
- Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of cyclohexanecarbonyl chloride in unknown samples.

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of cyclohexanecarbonyl chloride.





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Caption: Workflow for the GC-MS analysis of cyclohexanecarbonyl chloride.



This guide provides a comprehensive overview of the mass spectrometric analysis of **cyclohexanecarbonyl chloride**. The presented data and protocols can be readily adapted by researchers for routine analysis and further investigation in the fields of chemical synthesis and pharmaceutical development.

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